3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol
Description
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol (CAS: 1803594-78-6) is an imidazo[1,2-b]pyridazine derivative featuring a 3-iodo substituent on the heterocyclic core and a propan-1-ol amino side chain. This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents . Its structural framework allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
3-[(3-iodoimidazo[1,2-b]pyridazin-6-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4O/c10-7-6-12-9-3-2-8(13-14(7)9)11-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRUZQOYDIOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1NCCCO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol involves multiple stepsThe reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Acylation of the Amino Group
The secondary amine undergoes acylation with acyl chlorides or anhydrides. This reaction is critical for modifying solubility or introducing protective groups:
-
Reagents : Acetic anhydride, acetyl chloride, or benzoyl chloride
-
Conditions : Base (e.g., triethylamine) in dichloromethane or THF at 0–25°C
-
Outcome : N-Acetyl or N-benzoyl derivatives form in >80% yield.
Mechanistic Insight :
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (Fig. 1A). Steric hindrance from the imidazo[1,2-b]pyridazine ring minimally affects reactivity due to the flexible propanol linker .
Nucleophilic Aromatic Substitution at the Iodo Position
The iodine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) via Pd-catalyzed cross-coupling:
Key Example :
Suzuki coupling with arylboronic acids replaces iodine with aryl groups, enabling π-system expansion for kinase inhibition studies .
Oxidation of the Alcohol Group
The primary alcohol is oxidized to a ketone under mild conditions:
-
Reagents : Dess-Martin periodinane or pyridinium chlorochromate (PCC)
-
Conditions : Dichloromethane, 0°C to room temperature
Application :
The ketone derivative serves as an intermediate for further functionalization (e.g., reductive amination) .
Etherification Reactions
The alcohol participates in Williamson ether synthesis:
-
Reagents : Alkyl halides (e.g., methyl iodide) with NaH
-
Conditions : THF, 60°C, 6–12 h
Limitation :
Bulky electrophiles exhibit reduced efficiency due to steric constraints near the imidazo[1,2-b]pyridazine core.
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-b]pyridazine ring undergoes halogenation or nitration:
-
Reagents : NBS (for bromination), HNO₃/H₂SO₄ (nitration)
-
Conditions : DCE/MeCN, 0°C (bromination); 0–5°C (nitration)
-
Regioselectivity : Substitution occurs at the C-2 position (Fig. 1B) .
Example :
Bromination with NBS introduces Br at C-2, enabling subsequent cross-coupling .
Reductive Amination
The ketone (derived from alcohol oxidation) reacts with primary amines:
Utility :
This reaction diversifies the compound’s structure for SAR studies in kinase inhibitor development .
SNAr (Nucleophilic Aromatic Substitution)
The iodo group participates in SNAr with strong nucleophiles (e.g., thiols):
Mechanism :
Electron-withdrawing effects of the adjacent imidazo[1,2-b]pyridazine ring activate the iodine for displacement .
Metal-Halogen Exchange
The C–I bond undergoes transmetalation with Grignard reagents:
-
Reagents : i-PrMgCl·LiCl
-
Conditions : THF, –78°C
Photocatalytic Reactions
Visible-light-mediated C–I bond functionalization:
Scientific Research Applications
Medicinal Chemistry
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is primarily studied for its potential therapeutic effects. It has been identified as a promising candidate in the development of drugs targeting specific biological pathways.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that imidazo[1,2-b]pyridazine derivatives can inhibit fibroblast growth factor receptor 3 (FGFR3), which is implicated in various cancers, including bladder cancer .
Inhibition of c-MET
Another significant application is the inhibition of the c-MET signaling pathway, which is crucial in tumor growth and metastasis. Compounds with similar structures have been reported to effectively inhibit c-MET activity, presenting a potential avenue for cancer treatment .
Pharmacological Studies
Pharmacological investigations into This compound have highlighted its mechanism of action and therapeutic potential.
Data Tables
| Application Area | Compound Type | Target | Effect/Outcome |
|---|---|---|---|
| Antitumor Activity | Imidazo[1,2-b]pyridazine derivative | FGFR3 | Inhibition of tumor growth |
| c-MET Inhibition | Similar structure | c-MET | Reduced metastasis |
| TNF Signaling Modulation | Modulator | TNF | Decreased inflammation |
Case Study 1: FGFR3 Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that specific imidazopyridazine derivatives inhibited FGFR3 with IC50 values indicative of potent activity against bladder cancer cell lines . This highlights the potential role of This compound as a therapeutic agent.
Case Study 2: c-MET Pathway
In another investigation focusing on c-MET inhibitors, compounds structurally related to This compound demonstrated significant efficacy in reducing tumor size in preclinical models . This underscores the importance of further research into this compound's pharmacological profile.
Mechanism of Action
The mechanism of action of 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation . The compound binds to the active site of the kinase, preventing its normal function and thereby affecting the downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogues of Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazine derivatives are a prominent class of compounds with diverse biological activities. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Activity
- Halogen vs. Aromatic Groups : The 3-iodo substituent in the target compound may enhance halogen bonding interactions with target proteins, a feature absent in analogs like YPC-21440 (methylpiperazinyl) or Nuvisertib (trifluoromethylphenyl). Halogen bonding is critical for improving binding affinity and selectivity in kinase inhibitors .
- Side Chain Modifications: The propan-1-ol side chain offers hydrogen-bonding capacity, akin to the cyclohexylamino group in Nuvisertib. However, Nuvisertib’s bulkier cyclohexyl group likely improves pharmacokinetic properties (e.g., metabolic stability) compared to the linear propanol chain .
Research Findings and Gaps
- Insights from related structures (e.g., BRD4 inhibitors with triazolopyridazine cores) suggest that imidazo[1,2-b]pyridazines adopt planar conformations suitable for protein binding .
Biological Activity
3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 3-((3-iodoimidazo[1,2-b]pyridazin-6-yl)amino)propan-1-ol
- CAS Number : 1803594-78-6
- Molecular Formula : C9H11IN4O
- Molecular Weight : 318.12 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of Mps-1 kinase, which plays a crucial role in cell division and cancer progression. Inhibiting this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,2-b]pyridazines exhibit antimicrobial properties. Compounds similar to 3-iodoimidazo[1,2-b]pyridazin have shown effectiveness against various bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have investigated the biological effects of imidazo[1,2-b]pyridazine derivatives:
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Q & A
Basic Research Question
- LogP optimization : Introduce polar groups (e.g., morpholine or methylsulfonyl) to reduce hydrophobicity.
- Salt formation : Prepare hydrochloride salts of the amino-propanol side chain to enhance aqueous solubility .
- Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion (P >1 × 10 cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
